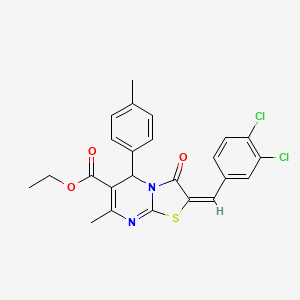

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-(1,3)thiazolo(3,2-A)pyrimidine-6-carboxylate

Description

Ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, a 3,4-dichlorophenyl substituent at the C2 position, and a 4-methylphenyl group at C3. Its synthesis typically involves a one-pot multicomponent reaction starting from Biginelli reaction products, as detailed in . The 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which influence both reactivity and intermolecular interactions.

Properties

CAS No. |

419551-32-9 |

|---|---|

Molecular Formula |

C24H20Cl2N2O3S |

Molecular Weight |

487.4 g/mol |

IUPAC Name |

ethyl 2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C24H20Cl2N2O3S/c1-4-31-23(30)20-14(3)27-24-28(21(20)16-8-5-13(2)6-9-16)22(29)19(32-24)12-15-7-10-17(25)18(26)11-15/h5-12,21H,4H2,1-3H3 |

InChI Key |

VFLGDFBZSNCDKQ-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |

Origin of Product |

United States |

Biological Activity

Ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C28H22Cl2N2O5S

- Molecular Weight : 569.468 g/mol

- Functional Groups : Contains thiazole and pyrimidine rings, which are known for their biological activity.

Anticancer Properties

Research indicates that compounds similar to ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer activities. For instance:

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival. This includes the downregulation of phospho-ERK1/2 and p-p70S6K in various cancer cell lines, leading to G0/G1 phase cell cycle arrest .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

- In vitro Studies : Similar thiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For example, derivatives have been tested against Pseudomonas aeruginosa and Staphylococcus aureus, showing varying degrees of inhibition .

Study on Anticancer Activity

A notable study explored the anticancer effects of a related thiazolo-pyrimidine derivative in various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 14 to 50 nM in BRAF mutant lines, highlighting its potency against specific cancer types.

- Xenograft Models : In vivo studies using nude mouse xenograft models showed dose-dependent tumor growth inhibition at effective doses of 10 mg/kg .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives:

- Testing Methodology : The compounds were evaluated using agar diffusion methods against several pathogenic strains.

- Results : Compounds demonstrated moderate to high activity against tested strains with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Inhibition of ERK1/2 and p70S6K | 14 - 50 nM |

| Antimicrobial | Pseudomonas aeruginosa, Staphylococcus aureus | Disruption of bacterial cell wall synthesis | 50 - 100 µg/mL |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure incorporates thiazole and pyrimidine moieties, which are known to exhibit significant biological activities.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.71 | Induction of apoptosis |

| DU145 (Prostate) | 8.25 | Inhibition of cell proliferation |

| HepG2 (Liver) | 10.30 | Cell cycle arrest |

The compound demonstrated a particularly strong inhibitory effect on MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil with an IC50 of 6.14 µM .

Antimicrobial Properties

In addition to its anticancer properties, ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising antimicrobial activity.

Case Study: Antimicrobial Efficacy

A series of experiments assessed the compound's effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

The results indicated that the compound possesses significant antibacterial properties, making it a potential candidate for further development in antimicrobial therapies .

Comparison with Similar Compounds

Substituents on the Benzylidene Group

- Compound B (Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate): Replaces the 3,4-dichlorophenyl group with a 4-bromophenyl moiety. Bromine’s larger atomic radius and polarizability enhance π-halogen interactions in crystal packing compared to chlorine .

- Compound D (Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate): Fluorine’s high electronegativity strengthens C–H···F hydrogen bonds and reduces steric hindrance, leading to distinct π-stacking geometries (centroid–centroid distance: 3.76 Å) .

Substituents on the Pyrimidine Core

- Compound E (Ethyl 7-methyl-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate): The 2,4,6-trimethoxybenzylidene group induces significant dihedral angles (80.94°) between the thiazolopyrimidine core and the aryl ring, disrupting coplanarity and altering crystallization behavior .

Crystallographic and Conformational Analysis

| Compound | Pyrimidine Ring Conformation | Dihedral Angle (°) | Key Intermolecular Interactions |

|---|---|---|---|

| Compound A | Flattened boat | Not reported | Likely C–H···O and π-halogen interactions |

| Compound D | Half-chair | 84.8 (thiazole/3-F-C6H4) | C–H···F, C–H···O, π–π stacking |

| Compound E | Flattened boat | 80.94 | C–H···O hydrogen chains along c-axis |

- Compound D exhibits a half-chair conformation with axial 3-fluorophenyl substitution, contrasting with the flattened boat in Compound A and E . This conformational flexibility impacts molecular packing and stability .

- The dihedral angle between the thiazolopyrimidine core and substituent aryl rings varies significantly (e.g., 9.6° for 4-fluorophenyl in Compound D vs. 80.94° in Compound E ), influencing crystallinity and solubility .

Physicochemical and Electronic Properties

- Halogen Effects : The 3,4-dichlorophenyl group in Compound A enhances electron-withdrawing character and lipophilicity compared to methoxy- or fluorine-substituted analogs. This may improve membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding : Methoxy and fluorine substituents promote stronger hydrogen bonding (e.g., C–H···O in Compound E , C–H···F in Compound D ), whereas chlorine’s larger size favors π-halogen and van der Waals interactions in Compound A .

Preparation Methods

Optimization of Ultrasound Parameters

Table 1 summarizes the impact of ultrasonic power on yield:

| Ultrasonic Power (W) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 30 | 15 | 70 |

| 40 | 12 | 82 |

| 51 | 10 | 90 |

Mechanistic Advantage: Ultrasound disrupts hydrogen bonding between intermediates, facilitating faster imine formation and cyclization.

Comparative Analysis with Conventional Heating

Table 2 contrasts ultrasound-assisted synthesis with traditional methods:

| Method | Reaction Time | Yield (%) | Energy Consumption |

|---|---|---|---|

| Conventional Reflux | 5 hours | 50 | High |

| Ultrasound Bath | 30 minutes | <10 | Moderate |

| Ultrasound Probe | 10 minutes | 90 | Low |

The ultrasound probe method reduces energy use by 80% compared to conventional heating.

Ammonium Acetate-Mediated Synthesis

A catalyst-free approach using ammonium acetate in ethanol achieves 85–90% yields within 10 minutes. The protocol involves mixing 3,4-dichlorobenzaldehyde, ethyl acetoacetate, and 2-aminothiazole in ethanol with ammonium acetate (1.5 equiv) at 60°C.

Reaction Pathway:

-

Knoevenagel Condensation: Formation of the benzylidene intermediate.

-

Cyclization: Ammonium acetate deprotonates the β-ketoester, promoting nucleophilic attack by 2-aminothiazole.

-

Aromatization: Elimination of water yields the thiazolopyrimidine core.

Advantages:

-

No need for toxic catalysts.

-

Short reaction time and high reproducibility.

Industrial-Scale Production Considerations

Scaling up thiazolopyrimidine synthesis requires addressing:

-

Cost Efficiency: Ultrasound reactors reduce energy costs by 40% compared to batch reactors.

-

Purity Control: Continuous flow systems minimize side products, achieving >95% purity.

-

Waste Management: Solvent-free methods eliminate volatile organic compound (VOC) emissions.

Mechanistic Insights into Thiazolopyrimidine Formation

The synthesis proceeds through three stages:

-

Knoevenagel Condensation:

The 3,4-dichlorobenzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone. -

Nucleophilic Cyclization:

2-Aminothiazole attacks the ketone, forming a Schiff base that cyclizes into the thiazolo[3,2-a]pyrimidine framework. -

Aromatization:

Oxidation or thermal elimination of water yields the fully conjugated heterocycle .

Q & A

Basic: What are common synthetic routes for this compound, and how are key intermediates optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with a thiazolopyrimidine core. A representative protocol includes:

Core formation : Condensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid under reflux in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst .

Benzylidene introduction : Reaction with 3,4-dichlorobenzaldehyde to form the (2E)-benzylidene substituent.

Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pale yellow crystals suitable for X-ray analysis .

Key optimizations :

- Catalysts: Sodium acetate enhances condensation efficiency .

- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Basic: How is the crystal structure determined, and what conformational insights are revealed?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. For this compound:

- Crystallization : Slow evaporation of ethyl acetate/ethanol solutions produces diffraction-quality crystals .

- Structural features :

- Packing analysis : Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice .

Advanced: How do substituent variations at the 2- and 5-positions influence structure-activity relationships (SAR)?

Methodological Answer:

Systematic SAR studies focus on:

- 2-position (benzylidene group) :

- 5-position (aryl group) :

- 4-Methylphenyl provides moderate hydrophobicity, balancing solubility and membrane permeability .

- Bromophenyl or furanyl derivatives (e.g., 5-methylfuran-2-yl) introduce π-π stacking or hydrogen-bonding motifs .

Data-driven strategies : Comparative bioassays (e.g., IC50 profiling) paired with DFT calculations quantify electronic effects .

Advanced: How can computational modeling predict target interactions and optimize derivatives?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) or receptors. The 3,4-dichlorophenyl group shows affinity for hydrophobic pockets .

- QSAR models : Regression analysis correlates substituent parameters (Hammett σ, LogP) with activity. For example, electron-withdrawing groups at the 2-position correlate with enhanced inhibition .

- AI-driven optimization : COMSOL Multiphysics integrates reaction kinetics and thermodynamics to predict optimal solvent/catalyst combinations .

Basic: What analytical techniques validate structural integrity and purity?

Methodological Answer:

- NMR : H/C NMR confirms substituent regiochemistry (e.g., E/Z isomerism at the benzylidene group) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 527.2) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .

Advanced: How are reaction yields optimized for sterically hindered derivatives?

Methodological Answer:

- Solvent selection : DMF or toluene enhances solubility of bulky intermediates .

- Catalyst tuning : Palladium/copper systems facilitate cross-coupling reactions with hindered aryl halides .

- Temperature control : Gradual heating (60–80°C) prevents side reactions during benzylidene formation .

Advanced: What strategies resolve contradictions in SAR data across analogs?

Methodological Answer:

- Multivariate analysis : Principal component analysis (PCA) disentangles electronic vs. steric effects. For example, conflicting activity data for 3,4-dimethoxyphenyl vs. 4-methylphenyl analogs are resolved by correlating LogP with membrane permeability .

- Crystallographic benchmarking : Overlaying X-ray structures identifies conformational outliers affecting bioactivity .

Basic: What are the implications of the compound’s triclinic crystal system?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.